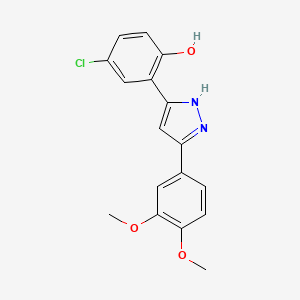

4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol

Descripción

Propiedades

IUPAC Name |

4-chloro-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-9,21H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBPUBZJTPEZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The chlorinated phenol group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenols.

Aplicaciones Científicas De Investigación

4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, while the pyrazole ring can interact with enzyme active sites or receptors. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Structural Features

The table below compares key structural attributes of the target compound with its analogs:

Cytotoxicity

- The dihydropyrazole derivative with a benzenesulphonamide group () demonstrated cytotoxicity against oral squamous cell carcinoma (OSCC) due to methoxy group interactions with cellular targets .

- Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3d) showed potent antioxidant and angiotensin-converting enzyme (ACE) inhibition, linked to methoxy and hydroxyl group synergy .

Antimicrobial Potential

- Thiazole-pyrazole hybrids (e.g., compound 4 in ) exhibited antimicrobial activity, suggesting that the pyrazole core and halogen substituents (Cl, F) enhance membrane permeability .

Toxicity

Electronic and Steric Effects

- The 3,4-dimethoxyphenyl group in the target compound increases electron density and steric bulk compared to simpler analogs like 4-chloro-2-(1H-pyrazol-3-yl)phenol. This may enhance binding to hydrophobic pockets in enzymes or receptors .

Key Research Findings

Methoxy vs. Hydroxyl Groups: Compounds with methoxy groups (e.g., ) often show higher metabolic stability than phenolic analogs, but the hydroxyl group in the target compound may improve solubility and hydrogen-bonding capacity .

Halogen Impact: Chlorine at the 4-position (target compound) likely enhances lipophilicity and resistance to oxidative degradation compared to non-halogenated analogs .

Saturation Effects : Fully aromatic pyrazoles (target compound) may exhibit stronger π-stacking interactions than dihydropyrazoles, influencing receptor binding .

Actividad Biológica

4-Chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol is a complex organic compound featuring a chlorinated phenolic group and a substituted pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 4-chloro-2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]phenol

- Molecular Formula : C17H15ClN2O3

- CAS Number : 370869-01-5

The presence of both a chlorinated phenolic group and a pyrazole ring contributes to its diverse chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations revealed:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.

- The compound displayed bactericidal activity with minimum bactericidal/fungicidal concentration (MBC/MFC) values indicating effective killing of bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Additionally, these derivatives showed promising results in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction percentages .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that:

- The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.

- It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of critical cellular pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

- Enzyme Interaction : The pyrazole ring is capable of interacting with enzyme active sites or receptors, modulating various biochemical pathways.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | MIC values: 0.22 - 0.25 μg/mL; effective against S. aureus |

| Bactericidal Properties | MBC/MFC values indicate strong bactericidal effects |

| Biofilm Inhibition | Significant reduction compared to Ciprofloxacin |

| Anticancer Properties | IC50 for DNA gyrase: 12.27–31.64 μM; for DHFR: 0.52–2.67 μM |

| Apoptosis Induction | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives including the target compound against common pathogens, confirming its efficacy in both planktonic and biofilm states.

- Cancer Cell Line Studies : Research involving FaDu hypopharyngeal tumor cells revealed that certain derivatives exhibited cytotoxicity superior to conventional treatments like bleomycin, highlighting their potential as lead compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via Mannich reactions, as demonstrated in analogous pyrazole-phenol systems. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol undergoes Mannich reactions with crown ether derivatives under mild conditions (e.g., 98% yield using N,N′-bis(methoxymethyl)diaza-18-crown-6) . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (ambient to 60°C), and stoichiometric ratios of reactants. Catalytic acid/base conditions (e.g., acetic acid or triethylamine) may enhance regioselectivity for pyrazole functionalization.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the phenolic -OH (~δ 11.6 ppm in DMSO-d6), pyrazole protons (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Key bands include O-H stretching (~3150–3338 cm⁻¹), aromatic C=C (~1487–1587 cm⁻¹), and pyrazole ring vibrations (~1550–1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with chloro and methoxy substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the three-dimensional structure of this compound using X-ray diffraction?

- Methodological Answer : Contradictions in X-ray data (e.g., R-factor discrepancies or disorder modeling) require rigorous refinement protocols. For pyrazole derivatives, strategies include:

- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Software Tools : Employ SHELXL for iterative refinement and PLATON for validating hydrogen-bonding networks .

- Disorder Handling : Apply occupancy factor adjustments for overlapping methoxy or chloro groups, as seen in structurally similar compounds .

Q. What methodological approaches are recommended for analyzing the electronic effects of the 3,4-dimethoxyphenyl substituent on the pyrazole ring's reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution, revealing how methoxy groups influence pyrazole’s nucleophilic/electrophilic sites .

- Experimental Probes : Compare reaction rates with analogs lacking methoxy groups (e.g., chloro-phenyl derivatives) in Suzuki-Miyaura couplings. Monitor regioselectivity via HPLC or NMR .

Q. How should researchers design experiments to investigate the impact of substituent positioning (chloro vs. methoxy groups) on the compound's supramolecular interactions in solid-state chemistry?

- Methodological Answer :

- Crystallographic Analysis : Compare packing motifs of derivatives with varying substituents (e.g., 4-chloro vs. 3,4-dimethoxy). Key interactions include π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (O-H···N/O) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C-H···Cl vs. C-H···O contacts) using CrystalExplorer .

Q. What strategies are effective for synthesizing and characterizing metal complexes involving this compound, particularly with transition metals?

- Methodological Answer :

- Ligand Design : Utilize the phenolic -OH and pyrazole N-atoms as chelation sites. For example, crown ether-linked pyrazole-phenol ligands form stable complexes with Cu(II) or Zn(II) .

- Characterization : Employ UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal XRD to confirm coordination geometry .

Data Contradiction and Validation Questions

Q. How can discrepancies in NMR assignments for pyrazole protons be systematically addressed?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate pyrazole protons (δ 6.5–7.5 ppm) with adjacent carbons and long-range couplings .

- Decoupling Experiments : Irradiate specific protons to simplify splitting patterns in crowded regions.

- Comparative Analysis : Cross-validate with crystallographic data to confirm proton environments .

Experimental Design Questions

Q. What factorial design parameters are critical for optimizing solvent systems in the recrystallization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.